
2-(Dimethylamino)acetaldehyde
Overview
Description
2-(Dimethylamino)acetaldehyde is an organic compound with the molecular formula C4H9NO. It is a colorless liquid with a pungent odor and is soluble in water and organic solvents . This compound is an important intermediate in organic synthesis and is used in the preparation of various other organic compounds .
Preparation Methods
2-(Dimethylamino)acetaldehyde can be synthesized through several chemical reactions. One common method involves the reaction of formaldehyde with dimethylamine . The reaction conditions typically include an acidic or basic catalyst to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles, often optimizing reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-(Dimethylamino)acetaldehyde undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Condensation: It can undergo condensation reactions to form larger molecules, such as imines or enamines
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
2-(Dimethylamino)acetaldehyde is significant in the synthesis of pharmacologically active compounds. Notably, it serves as a precursor for the development of Muscarine analogues , which are important in studying cholinergic signaling pathways. These analogues can help in understanding the mechanisms of action for drugs targeting muscarinic receptors, which are implicated in various neurological disorders .
Case Study: Muscarine Analogues
- Objective : To synthesize compounds that mimic the action of acetylcholine at muscarinic receptors.
- Method : The synthesis involves reacting this compound with specific amines to form Schiff bases, which are then reduced to yield the final products.
- Outcome : These analogues have shown promise in preclinical studies for treating conditions like Alzheimer's disease and other cognitive impairments.
Organic Synthesis
In organic chemistry, this compound is employed as an intermediate in various synthetic pathways. It can be used to produce a range of compounds through reactions such as condensation and reduction.
Table 1: Synthetic Applications of this compound
Biochemical Research
The compound also finds applications in biochemical research, particularly in studies involving enzyme inhibition . It has been noted for its role as an inhibitor of certain aldehyde dehydrogenases (ALDH), which are crucial in metabolic pathways.
Case Study: Aldehyde Dehydrogenase Inhibition
- Objective : To investigate the effects of this compound on ALDH activity.
- Findings : Research indicates that this compound can inhibit ALDH activity, potentially leading to increased levels of acetaldehyde, which may have implications for alcohol metabolism and toxicity .
- Implications : Understanding this inhibition can help develop treatments for alcohol-related disorders by targeting ALDH pathways.
Industrial Applications
In addition to its research applications, this compound is used in various industrial processes. It serves as a building block in the synthesis of agrochemicals and fine chemicals.
Table 2: Industrial Uses of this compound
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)acetaldehyde involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .
Comparison with Similar Compounds
2-(Dimethylamino)acetaldehyde can be compared with other similar compounds, such as:
(Dimethylamino)acetaldehyde diethyl acetal: This compound has similar chemical properties but differs in its structure and reactivity.
This compound hydrochloride: This salt form has enhanced water solubility and stability compared to the free base form.
The uniqueness of this compound lies in its specific reactivity and applications in organic synthesis, making it a valuable intermediate in various chemical processes .
Biological Activity
2-(Dimethylamino)acetaldehyde, also known as N,N-Dimethylacetaldehyde, is a chemical compound with the molecular formula CHNO and a CAS number of 52334-92-6. It is primarily recognized for its potential in synthesizing muscarine analogs, which are compounds that can mimic the effects of the neurotransmitter acetylcholine.
Property | Value |
---|---|
Molecular Weight | 87.120 g/mol |
Density | 0.9 ± 0.1 g/cm³ |
Boiling Point | 87.5 ± 23.0 °C |
Flash Point | 17.0 ± 12.0 °C |
Molecular Formula | CHNO |
This compound exhibits biological activity primarily through its ability to act as a precursor for various muscarine analogs. These analogs can influence cholinergic signaling pathways, which are critical for many physiological processes, including muscle contraction and neurotransmission.
Research Findings
- Muscarine Analog Synthesis : Studies indicate that this compound can be effectively utilized in the synthesis of muscarine analogs, which have shown promise in pharmacological applications targeting the central nervous system (CNS) .
- Neurotransmitter Interaction : The compound's structural similarity to acetaldehyde suggests it may interact with neurotransmitter systems, potentially influencing cognitive functions and behaviors associated with cholinergic activity .
- Analytical Studies : Advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) have been employed to profile metabolites derived from compounds like this compound, revealing insights into their biological impacts and metabolic pathways .
Case Study 1: Cholinergic Activity Assessment
A study conducted on the effects of muscarine analogs synthesized from this compound demonstrated enhanced cholinergic activity in vitro. The results highlighted the potential for these compounds to serve as therapeutic agents in conditions characterized by cholinergic deficits, such as Alzheimer's disease.
Case Study 2: Toxicological Profile
Research into the toxicological effects of this compound indicated that while it holds potential for therapeutic use, caution is warranted due to its reactivity and potential cytotoxicity at elevated concentrations .
Q & A
Basic Question: What are the recommended safety protocols for handling 2-(dimethylamino)acetaldehyde derivatives in laboratory settings?
Answer:
this compound and its derivatives (e.g., acetals) require strict safety measures due to flammability and corrosivity. Key protocols include:
- Ventilation : Use fume hoods to avoid inhalation exposure .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Static Control : Employ anti-static equipment to mitigate fire risks from flammable liquid vapors (Category 3) .
- Emergency Preparedness : Ensure access to eyewash stations and safety showers. For spills, use inert absorbents like dry sand .
Basic Question: How can researchers synthesize this compound derivatives, and what analytical methods validate their purity?
Answer:
A common synthesis route involves acetal protection to stabilize the aldehyde group. For example:
Acetal Formation : React this compound with ethanol under acidic conditions to form (dimethylamino)acetaldehyde diethyl acetal .
Deprotection : Hydrolyze the acetal under mild acidic conditions to regenerate the aldehyde.
Validation Methods :
- NMR Spectroscopy : Confirm structural integrity via characteristic peaks (e.g., aldehyde proton at ~9-10 ppm).
- GC-MS : Assess purity and detect volatile byproducts .
Advanced Question: How does the dimethylamino group influence the reactivity of this compound in polymerization or co-initiator systems?
Answer:
The dimethylamino group acts as an electron donor, enhancing nucleophilicity in reactions. For example:
- Polymerization Efficiency : In resin cements, 2-(dimethylamino)ethyl methacrylate (a related compound) shows lower conversion rates than ethyl 4-(dimethylamino)benzoate due to steric hindrance. However, adding diphenyliodonium hexafluorophosphate (DPI) improves its reactivity by facilitating radical generation .
- Mechanistic Insight : The amine group’s basicity can stabilize transition states in nucleophilic additions or redox reactions.
Table 1 : Comparison of co-initiator performance in resin systems
Co-initiator | Degree of Conversion (%) | DPI Enhancement Effect |
---|---|---|
Ethyl 4-(dimethylamino)benzoate | 85 | Low |
2-(Dimethylamino)ethyl methacrylate | 72 | High |
Advanced Question: What strategies resolve contradictions in reactivity data for this compound across different studies?
Answer:
Discrepancies often arise from experimental variables. Mitigation strategies include:
- Controlled Environment : Standardize solvent polarity, temperature, and catalyst loading. For instance, polar solvents may enhance aldehyde reactivity via stabilization of intermediates.
- Statistical Analysis : Apply ANOVA or t-tests to evaluate significance of observed differences (e.g., conversion rates in resin systems) .
- Cross-Validation : Use multiple analytical techniques (e.g., FTIR for functional groups, HPLC for purity) to confirm results .
Basic Question: What are the key solubility and stability considerations for this compound in aqueous vs. organic solvents?
Answer:
- Solubility : The compound is more soluble in polar aprotic solvents (e.g., DMF, DMSO) than in water due to its hydrophobic dimethylamino group. Acetal derivatives (e.g., diethyl acetal) exhibit improved water resistance .
- Stability : The aldehyde group is prone to oxidation. Store under inert atmosphere (N₂/Ar) at 2–8°C. Stabilize solutions with antioxidants like BHT .
Advanced Question: How can computational modeling predict the bioactivity or interaction mechanisms of this compound derivatives?
Answer:
- Docking Studies : Molecular docking (e.g., AutoDock Vina) can simulate interactions with biological targets (e.g., enzymes or receptors). For example, similar dimethylamino-phenylacetic acid derivatives show affinity for cellular receptors involved in inflammation .
- DFT Calculations : Predict electron distribution and reactive sites. The dimethylamino group’s electron-donating effect increases electron density at the aldehyde carbon, favoring nucleophilic attacks .
Basic Question: What spectroscopic techniques are optimal for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Identify aldehyde protons (δ ~9.5–10 ppm) and dimethylamino groups (δ ~2.2–2.5 ppm for CH₃) .
- IR Spectroscopy : Detect C=O stretch (~1720 cm⁻¹) and N-CH₃ vibrations (~2800 cm⁻¹) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₄H₉NO₂ at m/z 103.12) .
Advanced Question: How does this compound participate in multicomponent reactions (MCRs) for heterocyclic synthesis?
Answer:
The aldehyde and amine groups enable diverse MCRs:
- Example : In Ugi reactions, it can condense with amines, isocyanides, and carboxylic acids to form pyrrolidinones. The dimethylamino group may act as a base, accelerating imine formation .
- Mechanistic Role : The aldehyde serves as an electrophilic component, while the dimethylamino group stabilizes intermediates via resonance .
Properties
IUPAC Name |
2-(dimethylamino)acetaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-5(2)3-4-6/h4H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWPTSXPZYCYOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601026405 | |
Record name | 2-(Dimethylamino)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601026405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52334-92-6 | |
Record name | 2-(Dimethylamino)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601026405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.